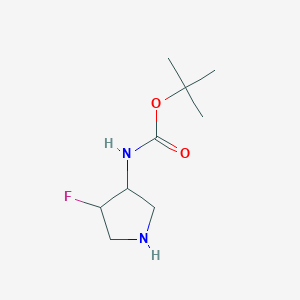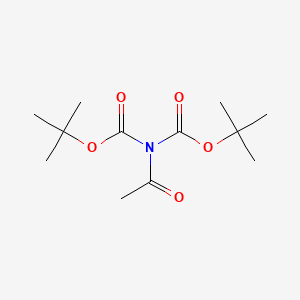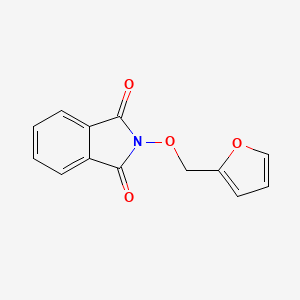
N-(2-Furylmethoxy)phthalimide
概述
描述
N-(2-Furylmethoxy)phthalimide is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . This compound belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
作用机制
Target of Action
N-(2-Furylmethoxy)phthalimide is a type of phthalimide derivative . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .
Mode of Action
It has been observed that phthalimide derivatives, such as the synthesized ft-12 compound, exhibit antiproliferative activity against certain cancer cells . FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase . Furthermore, it induced necrosis and apoptosis .
Biochemical Pathways
It is known that phthalates can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) was reported to be biodegraded by Rhizobium sp. strain LMB-1, producing diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Action Environment
It is known that the physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
生化分析
Biochemical Properties
N-(2-Furylmethoxy)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression by modifying chromatin structure . The interaction between this compound and HDAC involves the binding of the compound to the enzyme’s active site, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression patterns, which may have therapeutic implications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDAC by this compound can result in the upregulation of genes involved in cell cycle arrest and apoptosis . This compound has also been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This accumulation can result in the activation or repression of specific genes, depending on the context. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, the inhibition of HDAC by this compound can affect the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with HDAC and other nuclear proteins. This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Furylmethoxy)phthalimide can be synthesized through the reaction of phthalic anhydride with 2-furylmethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions: N-(2-Furylmethoxy)phthalimide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
N-(2-Furylmethoxy)phthalimide has garnered significant interest in various fields of research due to its unique properties:
相似化合物的比较
Phthalimide: A parent compound with similar structural features but lacking the furylmethoxy group.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness: N-(2-Furylmethoxy)phthalimide stands out due to the presence of the furylmethoxy group, which imparts unique chemical and biological properties.
属性
IUPAC Name |
2-(furan-2-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSXZGKXRFOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601609 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39685-81-9 | |
| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

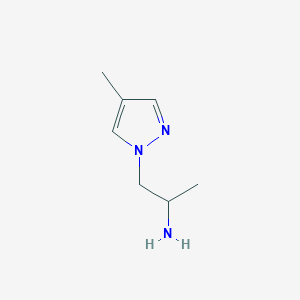
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

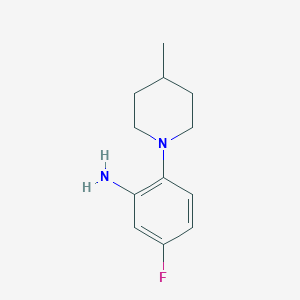
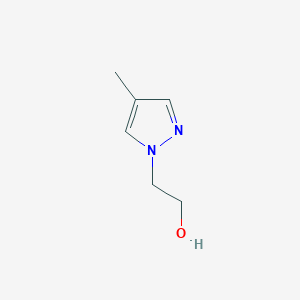

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

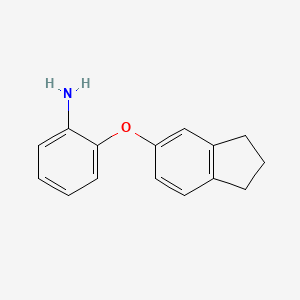
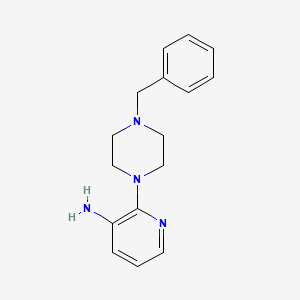
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
